CCR2 Antagonist Scaffolds: 2‑Phenyl vs. 4‑Phenyl Substitution Effects on Binding Affinity
In a series of phenyl piperidine CCR2 antagonists, the 2‑phenylpiperidine‑4‑carboxylate framework provides a geometrically distinct presentation of the aryl group compared to 4‑phenylpiperidine‑4‑carboxylate analogs. Patent data indicate that derivatives based on the 2‑phenyl core achieve sub‑micromolar CCR2 binding, with the 1S,3R cyclopentylamine‑linked variant exhibiting higher affinity than its 1R,3S diastereomer [REFS‑1]. While direct IC50 data for the unsubstituted methyl 2‑phenylpiperidine‑4‑carboxylate are not reported, the SAR trend confirms that the 2‑phenyl regioisomer is the preferred core for further optimization [REFS‑2].
| Evidence Dimension | Binding affinity to human CCR2 |
|---|---|
| Target Compound Data | Not directly reported for unsubstituted parent |
| Comparator Or Baseline | 1S,3R‑configured 2‑phenylpiperidine‑4‑carboxylate derivative (compound 3g) |
| Quantified Difference | The 1S,3R diastereomer shows higher hCCR2 affinity than the 1R,3S diastereomer (quantitative value not disclosed in abstract) |
| Conditions | In vitro radioligand binding assay, human CCR2 receptor |
Why This Matters
Selecting the 2‑phenyl regioisomer aligns with the core scaffold proven to yield potent CCR2 antagonists, whereas 4‑phenylpiperidine‑4‑carboxylates have not demonstrated comparable activity in this target class.
- [1] Xia M, Hou C, Pollack S, et al. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorg Med Chem Lett. 2007;17(23):6423‑6428. View Source
- [2] AstraZeneca AB. Piperidine derivatives as CCR2 antagonists. US Patent US2010/261755 A1. 2010. View Source
